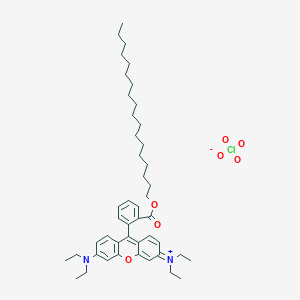

Rhodamine B octadecyl ester perchlorate

Description

Properties

IUPAC Name |

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUPFBTCDYKNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584976 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-00-8 | |

| Record name | 6-(Diethylamino)-N,N-diethyl-9-{2-[(octadecyloxy)carbonyl]phenyl}-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B octadecyl ester perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine B Octadecyl Ester Perchlorate: A Technical Guide for Cellular and Membrane Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine B octadecyl ester perchlorate is a lipophilic fluorescent dye that has become an invaluable tool in cellular and membrane biology research. Its unique properties, including its ability to readily insert into lipid bilayers and its function as a Förster Resonance Energy Transfer (FRET) acceptor, make it particularly well-suited for investigating membrane dynamics, cell fusion events, and mitochondrial function. This technical guide provides a comprehensive overview of the core properties, experimental applications, and detailed protocols related to the use of this compound, enabling researchers to effectively integrate this powerful probe into their experimental workflows.

Introduction

This compound is a derivative of the well-known fluorophore, Rhodamine B. The addition of a long C18 alkyl chain (octadecyl) confers significant lipophilicity to the molecule, allowing it to anchor within the hydrophobic core of cellular membranes. This characteristic makes it an excellent probe for staining the plasma membrane and intracellular organelles. Furthermore, its spectral properties make it an ideal acceptor for FRET studies when paired with suitable donor fluorophores, such as those from the nitro-benzoxadiazole (NBD) family. This guide will delve into the technical specifics of this probe, offering practical insights for its application in advanced biological research.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use. The following tables summarize key quantitative data for this probe and a closely related analog, octadecyl rhodamine B (R18), which exhibits nearly identical spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 142179-00-8 | [1][2] |

| Molecular Formula | C₄₆H₆₇ClN₂O₇ | [1][2] |

| Molecular Weight | 795.49 g/mol | [1][2] |

| Appearance | Dark solid | [3] |

| Solubility | Soluble in DMSO and Ethanol | [1][3] |

| Storage | Store at -20°C, protected from light | [3] |

Table 2: Spectroscopic Properties of Octadecyl Rhodamine B (R18)

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~560 nm | Methanol | [4] |

| Emission Maximum (λem) | ~590 nm | Methanol | [4] |

| Molar Extinction Coefficient (ε) | 95,400 M⁻¹cm⁻¹ | In Triton X-100 | [5] |

| Quantum Yield (Φ) | 0.3 | In lipid bilayers | [5] |

Table 3: Comparison with Other Lipophilic Membrane Probes

| Probe | Excitation (nm) | Emission (nm) | Key Features |

| Rhodamine B Octadecyl Ester | ~560 | ~590 | Excellent FRET acceptor, good photostability. |

| DiI (DiIC₁₈(3)) | ~549 | ~565 | Widely used neuronal tracer, orange-red fluorescence.[6] |

| DiO (DiOC₁₈(3)) | ~484 | ~501 | Green fluorescence, often used for dual-color studies with DiI.[6] |

Experimental Protocols

General Cell Membrane Staining

This protocol provides a general guideline for staining the plasma membrane of live cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Live cells in culture

Procedure:

-

Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 1-5 mM.

-

Prepare a working solution: Dilute the stock solution in PBS or cell culture medium to a final concentration of 1-10 µM.

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with PBS.

-

Add the working solution to the cells and incubate for 5-20 minutes at 37°C.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the working solution. Incubate for 5-20 minutes at 37°C.

-

-

Washing:

-

For adherent cells, remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in fresh PBS or culture medium. Repeat the wash step twice.

-

-

Imaging: The stained cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., TRITC filter).

Membrane Fusion Assay using FRET

This protocol describes a lipid-mixing assay to monitor membrane fusion between two populations of vesicles (or cells) using NBD-PE as the donor and this compound as the acceptor.[7][8]

Materials:

-

Donor-labeled vesicles: Prepared with 1-2 mol% NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)phosphatidylethanolamine).

-

Acceptor-labeled vesicles: Prepared with 1-2 mol% this compound.

-

Unlabeled vesicles.

-

Fusion-inducing agent (e.g., polyethylene glycol (PEG), calcium ions).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Vesicle Preparation: Prepare separate populations of donor-labeled, acceptor-labeled, and unlabeled vesicles using standard methods (e.g., extrusion, sonication).

-

Assay Setup:

-

In a fluorometer cuvette or a well of a microplate, mix the donor-labeled and acceptor-labeled vesicles at a 1:1 ratio.

-

In a separate control cuvette/well, mix donor-labeled vesicles with unlabeled vesicles at a 1:1 ratio.

-

-

Baseline Reading: Excite the NBD fluorophore at its excitation maximum (~470 nm) and measure the emission of both the NBD (~530 nm) and the rhodamine (~590 nm). The initial high FRET efficiency will result in a low NBD emission and a high rhodamine emission in the donor-acceptor mixture.

-

Induce Fusion: Add the fusion-inducing agent to the cuvettes/wells and start recording the fluorescence intensities over time.

-

Data Analysis:

-

Upon fusion, the donor and acceptor probes will become diluted in the fused membrane, leading to a decrease in FRET efficiency.

-

This is observed as an increase in the NBD emission and a decrease in the rhodamine emission.

-

The change in the ratio of donor to acceptor fluorescence intensity over time provides a kinetic measure of membrane fusion.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol is adapted from methods using other rhodamine derivatives to monitor changes in mitochondrial membrane potential.[9][10] Rhodamine B and its lipophilic derivatives accumulate in mitochondria in a ΔΨm-dependent manner.

Materials:

-

This compound

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial uncoupler (positive control)

-

Live cells in culture

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or in suspension.

-

Staining:

-

Prepare a working solution of this compound (e.g., 100-500 nM) in pre-warmed cell culture medium.

-

Incubate the cells with the staining solution for 20-30 minutes at 37°C.

-

-

Positive Control (Optional): For a positive control for mitochondrial depolarization, treat a separate sample of cells with 10 µM CCCP for 10-20 minutes prior to or during staining.

-

Imaging/Analysis:

-

Wash the cells once with pre-warmed medium.

-

Image the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will show bright mitochondrial staining. Cells treated with CCCP will exhibit a significant decrease in mitochondrial fluorescence.

-

Alternatively, analyze the cells by flow cytometry to quantify the fluorescence intensity per cell. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Visualizations

Synthesis Workflow

The synthesis of this compound is typically a multi-step process.[11]

FRET-Based Membrane Fusion Assay

This diagram illustrates the principle of the FRET-based membrane fusion assay.

Mitochondrial Membrane Potential Workflow

This workflow outlines the steps for assessing mitochondrial membrane potential.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of cellular membranes. Its lipophilic nature allows for robust staining of lipid bilayers, while its spectral properties make it an excellent FRET acceptor for dynamic studies of membrane fusion and other intermolecular interactions. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the necessary information to successfully employ this probe in their investigations, ultimately contributing to a deeper understanding of complex biological processes at the membrane interface. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are essential for obtaining reliable and reproducible data.

References

- 1. This compound | Abcam [abcam.com]

- 2. This compound | C46H67ClN2O7 | CID 16218577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy this compound | 142179-00-8 [smolecule.com]

An In-depth Technical Guide to Rhodamine B Octadecyl Ester Perchlorate: A Versatile Fluorescent Probe for Cellular and Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodamine B octadecyl ester perchlorate, a lipophilic fluorescent dye with significant applications in cellular imaging, membrane dynamics, and bioassays. This document details its chemical structure, physicochemical properties, and established experimental protocols, offering a valuable resource for researchers in cell biology, biochemistry, and drug development.

Core Chemical and Physical Properties

This compound is a synthetic, lipophilic derivative of the well-known fluorophore, Rhodamine B. The addition of the long-chain octadecyl ester renders the molecule highly adept at partitioning into lipid bilayers, making it an excellent probe for studying cellular membranes.[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: [6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate

-

Molecular Formula: C₄₆H₆₇ClN₂O₇

-

Canonical SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=--INVALID-LINK--CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O

-

InChI: 1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

-

InChI Key: WPBUPFBTCDYKNM-UHFFFAOYSA-M

A 2D representation of the chemical structure is provided below:

Quantitative Data Summary:

| Property | Value | Reference |

| CAS Number | 142179-00-8 | [2] |

| Molecular Weight | 795.49 g/mol | [2] |

| Appearance | Deep blue solid | [1] |

| Melting Point | 43-45 °C | |

| Solubility | Soluble in DMSO and DMF | [1] |

| Excitation Maximum (λex) | 554 nm (in Methanol) | |

| Emission Maximum (λem) | 575 nm (in Methanol) | |

| Purity | ≥98% (TLC) | [1] |

Experimental Protocols

This compound's lipophilic nature makes it a versatile tool for various cell-based assays. Below are detailed methodologies for its key applications.

General Cell Membrane Staining

This protocol outlines the general procedure for staining cellular membranes for visualization by fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Procedure:

-

Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

-

Prepare a working solution: Dilute the stock solution in PBS or serum-free medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining:

-

Wash the cultured cells twice with warm PBS.

-

Add the working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells three times with warm PBS to remove excess dye.

-

-

Imaging: Mount the coverslips on a slide with a suitable mounting medium or image the cells directly in the imaging dish using a fluorescence microscope.

Workflow for General Cell Membrane Staining:

Cell-Cell Fusion Assay (Adapted from Octadecyl Rhodamine B Chloride Protocol)

This assay utilizes the self-quenching property of rhodamine dyes at high concentrations. When labeled vesicles or cells fuse with unlabeled targets, the dye is diluted, leading to an increase in fluorescence.[3]

Materials:

-

This compound

-

Labeled cells/vesicles (e.g., virus, liposomes)

-

Unlabeled target cells

-

Cell culture medium

-

Fluorometer or fluorescence plate reader

Procedure:

-

Labeling of Vesicles/Cells:

-

Prepare a concentrated stock solution of this compound (e.g., 2 mM in ethanol or DMSO).

-

Incubate the vesicles or cells with a concentration of the dye sufficient to cause self-quenching (typically 5-10 mol% of total lipid). This requires optimization.

-

Remove unincorporated dye by dialysis, gel filtration, or repeated centrifugation and washing.

-

-

Fusion Reaction:

-

Co-incubate the labeled vesicles/cells with unlabeled target cells at a desired ratio.

-

Induce fusion using an appropriate stimulus (e.g., fusogenic peptide, pH change, specific protein interaction).

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths should be set according to the dye's properties (e.g., Ex: 554 nm, Em: 575 nm).

-

To determine the maximum fluorescence (100% fusion), lyse the labeled vesicles/cells with a detergent (e.g., Triton X-100) to completely dequench the dye.

-

-

Data Analysis: Express the fusion percentage as: % Fusion = [(F(t) - F(0)) / (F(max) - F(0))] * 100 where F(t) is the fluorescence at time t, F(0) is the initial fluorescence, and F(max) is the maximum fluorescence after detergent lysis.

Logical Flow of a Cell-Cell Fusion Assay:

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Positively charged rhodamine derivatives accumulate in the negatively charged mitochondrial matrix in a manner dependent on the mitochondrial membrane potential.[4] A decrease in ΔΨm results in the release of the dye and a decrease in mitochondrial fluorescence.

Materials:

-

This compound

-

Cell culture medium

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

-

Dye Loading:

-

Prepare a working solution of this compound (typically 10-100 nM in pre-warmed cell culture medium). The optimal concentration should be low enough to avoid mitochondrial toxicity.

-

Wash cells with warm medium and then incubate with the dye-containing medium for 20-30 minutes at 37°C.

-

-

Positive Control (Optional): Treat a separate sample of cells with a mitochondrial uncoupler like CCCP (typically 10 µM) for 5-10 minutes prior to or during dye loading to induce mitochondrial depolarization.

-

Imaging and Analysis:

-

Wash the cells with warm medium to remove the dye from the medium.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry.

-

Quantify the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity compared to untreated control cells indicates a loss of ΔΨm.

-

-

Quantitative Estimation (using the Nernst Equation for Rhodamine B): The mitochondrial membrane potential can be estimated using the Nernst equation, which relates the distribution of a charged molecule to the membrane potential. For Rhodamine B, a modified Nernst equation has been described: ΔΨm (mV) = -61.5 * log₁₀([RhB]in / [RhB]out) Where [RhB]in is the concentration of the dye inside the mitochondria and [RhB]out is the concentration in the cytoplasm. In practice, fluorescence intensity is often used as a proxy for concentration. A more practical approach for relative quantification involves comparing the fluorescence of treated cells to control cells. For absolute measurements using Rhodamine B, a method involving a fluorescence quencher has been developed.[5] The kinetics of the decrease in rhodamine B fluorescence (Vi) in the presence of the quencher formazan can be used to estimate ΔΨm using the following equation: ΔΨm = -61.54 log V(i) - 258.46.[5]

Experimental Workflow for Mitochondrial Membrane Potential Measurement:

Förster Resonance Energy Transfer (FRET) Assays

This compound can serve as an excellent FRET acceptor from lipophilic fluorescein derivatives.[2] FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.

General Principles for a FRET-based Assay:

-

Donor-Acceptor Pairing: Select a suitable lipophilic donor fluorophore whose emission spectrum overlaps with the excitation spectrum of this compound (the acceptor). An example is a fluorescein derivative attached to a membrane component.

-

Labeling: Label the two interacting molecules of interest with the donor and acceptor fluorophores, respectively. In the context of membrane studies, these could be two different proteins, a protein and a lipid, or used to probe lipid domain proximity.

-

FRET Measurement:

-

Excite the donor fluorophore at its specific excitation wavelength.

-

Measure the emission from both the donor and the acceptor.

-

An increase in acceptor emission and a corresponding decrease in donor emission (quenching) upon donor excitation is indicative of FRET.

-

-

Data Analysis: FRET efficiency (E) can be calculated using the formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Conceptual FRET Workflow for Membrane Protein Interaction:

Applications and Considerations

This compound is a powerful tool for a variety of applications in biological research:

-

Membrane Fluidity Studies: Changes in the fluorescence polarization or intensity of the probe can be correlated with changes in membrane fluidity.

-

Endocytosis and Vesicular Trafficking: The probe can be used to label the plasma membrane and track its internalization and subsequent trafficking through endocytic pathways.

-

Drug-Membrane Interactions: It can be employed to study how drugs and other molecules interact with and partition into lipid bilayers.

-

Mitochondrial Health Assessment: As detailed, it is a valuable tool for assessing mitochondrial function and cell health.

-

High-Throughput Screening: The fluorescence-based nature of these assays makes them amenable to high-throughput screening for compounds that affect membrane properties or fusion events.

Important Considerations:

-

Photostability: Like all fluorophores, Rhodamine B derivatives are susceptible to photobleaching. Use appropriate anti-fade reagents and minimize light exposure during imaging.

-

Cytotoxicity: At high concentrations, the dye can be toxic to cells. It is crucial to determine the optimal, non-toxic concentration for each cell type and application.

-

Environmental Sensitivity: The fluorescence properties of rhodamines can be sensitive to the local environment (e.g., polarity, pH). This can be both an advantage for sensing applications and a potential source of artifacts if not properly controlled.

-

Self-Quenching: At high concentrations within the membrane, the dye can self-quench, leading to a decrease in fluorescence intensity. This property is exploited in fusion assays but must be considered in other applications.

This technical guide provides a foundation for the effective use of this compound in research. For specific applications, further optimization of the provided protocols may be necessary to achieve the best results.

References

- 1. Buy this compound | 142179-00-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. biotium.com [biotium.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Rhodamine B Octadecyl Ester Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Rhodamine B octadecyl ester perchlorate, a lipophilic fluorescent dye crucial for various biological and chemical applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis workflow and reaction mechanism.

Overview and Physicochemical Properties

This compound is a synthetic derivative of Rhodamine B, engineered to be highly lipophilic through the addition of an octadecyl (C18) chain. This modification facilitates its integration into cellular membranes, making it an invaluable tool for studying membrane dynamics, cell fusion, and as an acceptor in Förster Resonance Energy Transfer (FRET) assays.[1] The perchlorate salt form enhances its stability. The compound presents as a deep blue solid and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][3]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Chemical Formula | C₄₆H₆₇ClN₂O₇ | [1] |

| Molecular Weight | 795.49 g/mol | [1] |

| CAS Number | 142179-00-8 | [1] |

| Appearance | Deep blue solid/crystals | [2][3] |

| Melting Point | 43-45 °C | |

| Solubility | Soluble in DMSO and DMF | [2][3] |

| Purity (Commercial) | ≥98% (TLC), >90% | |

| Fluorescence λex | 554 nm (in methanol) | |

| Fluorescence λem | 575 nm (in methanol) |

Synthesis of this compound

The synthesis is a multi-step process that begins with the formation of the Rhodamine B core, followed by esterification to introduce the lipophilic octadecyl chain, and concludes with the formation of the perchlorate salt.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Rhodamine B

The synthesis of Rhodamine B is typically achieved through the condensation of phthalic anhydride with N,N-diethyl-m-aminophenol.[4]

-

Reaction: Phthalic anhydride is heated to a molten state, and N,N-diethyl-m-aminophenol is added slowly. The mixture is heated, often in the presence of a condensing agent like sulfuric acid, to drive the reaction.

-

Work-up: The hot reaction mixture is poured into an alkaline solution (e.g., aqueous sodium hydroxide) to neutralize the excess acid and phthalic acid. The resulting precipitate of crude Rhodamine B is filtered, washed, and can be further purified by dissolving in acidic water and re-precipitating.

Step 2: Esterification of Rhodamine B with Octadecanol

The most common method for this step is an acid-catalyzed Fischer esterification.[2]

-

Reagents:

-

Rhodamine B

-

Octadecanol (in excess)

-

Concentrated sulfuric acid or hydrochloric acid (catalyst)

-

Anhydrous solvent (if octadecanol is not used as the solvent)

-

-

Procedure:

-

Dissolve Rhodamine B in octadecanol (which can also serve as the solvent).

-

Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.[2]

-

Heat the mixture to reflux. A temperature of 130°C for 24 hours has been reported as effective when using a similar long-chain alcohol (octanol).[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After cooling, the excess octadecanol can be removed. Due to its high boiling point, this can be challenging. One approach is to precipitate the product by adding a non-polar solvent in which the ester is insoluble.

-

Alternatively, the reaction mixture can be dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Step 3: Purification and Perchlorate Salt Formation

Purification of the lipophilic ester is crucial to remove unreacted starting materials and by-products.

-

Purification:

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used to elute the product.

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity material, preparative reverse-phase HPLC can be employed. A common mobile phase consists of acetonitrile and water with an acidic modifier like formic acid.

-

-

Perchlorate Salt Formation:

-

Dissolve the purified Rhodamine B octadecyl ester in a suitable solvent.

-

Add a stoichiometric amount of perchloric acid.

-

The perchlorate salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

-

Table 2: Summary of Synthesis Parameters

| Step | Reaction Type | Key Reagents | Typical Conditions | Reported Yield |

| 1. Rhodamine B Synthesis | Condensation | Phthalic anhydride, N,N-diethyl-m-aminophenol | Melt reaction, acidic catalyst | High |

| 2. Esterification | Fischer Esterification | Rhodamine B, Octadecanol, H₂SO₄ or HCl | Reflux, e.g., 130°C for 24h | 46-96%[2] |

| 3. Purification & Salt Formation | Chromatography & Precipitation | Crude ester, Silica gel/HPLC, Perchloric acid | Gradient elution, Acid precipitation | - |

Reaction Mechanism

The core of the synthesis lies in the Fischer esterification, an acid-catalyzed nucleophilic acyl substitution.

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification of Rhodamine B.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group on Rhodamine B by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of octadecanol. The resulting tetrahedral intermediate undergoes proton transfer, followed by the elimination of a water molecule to form the ester. The final step is the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final ester product.[2]

Safety Considerations

-

Acids: Concentrated sulfuric acid, hydrochloric acid, and perchloric acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Solvents: Organic solvents used in the synthesis and purification may be flammable and/or toxic. Avoid inhalation and skin contact.

-

Perchlorates: Organic perchlorate salts can be explosive and should be handled with care. Avoid heating the dry salt, and store it appropriately.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult original literature and safety data sheets (SDS) for all reagents before undertaking these procedures.

References

A Technical Guide to the Photophysical Properties of Rhodamine B Octadecyl Ester Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B octadecyl ester perchlorate is a lipophilic fluorescent dye distinguished by its rhodamine core and an octadecyl chain. This structure imparts a strong affinity for lipid environments, making it an invaluable tool for investigating cellular membranes and related dynamic processes. Its robust photophysical properties, including intense fluorescence and sensitivity to the local environment, have led to its widespread use in fluorescence microscopy, membrane fusion assays, and Fluorescence Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of its key photophysical characteristics, detailed experimental protocols for its application, and visual workflows to facilitate experimental design.

Core Photophysical Properties

The photophysical characteristics of this compound are fundamental to its application as a fluorescent probe. These properties can be influenced by the solvent environment, particularly in lipid membranes where the probe's fluorescence is sensitive to factors like membrane fluidity and phase.[1]

Data Presentation: Photophysical Parameters

The following table summarizes the key quantitative photophysical data for this compound. It is important to note that while some data is specific to the octadecyl ester derivative, other values are for the parent Rhodamine B molecule and are provided as a close approximation due to the limited availability of specific data for the ester in various solvents.

| Property | Value | Solvent/Environment | Reference |

| Molar Mass | 795.49 g/mol | - | [2] |

| Chemical Formula | C₄₆H₆₇ClN₂O₇ | - | [2] |

| Excitation Maximum (λex) | 554 nm | Methanol | [2] |

| Emission Maximum (λem) | 575 nm | Methanol | [2] |

| Molar Extinction Coefficient (ε) | 36,600 cm⁻¹M⁻¹ | 1:1 Ethanol:Water | [3] |

| ~106,000 cm⁻¹M⁻¹ (for Rhodamine B) | Ethanol | [4] | |

| Fluorescence Quantum Yield (Φf) | 0.31 - 0.92 (for Rhodamine B) | Water - Ethanol | [5][6] |

| Fluorescence Lifetime (τ) | 1.5 - 3.2 ns (for Rhodamine B) | Water - Octanol | |

| Varies in different membrane phases | Lipid Bilayers | [1] | |

| Fluorescence Anisotropy (r) | Correlation times of 2.3 and 3.0 ns for bound and free probes, respectively | Phospholipid Bilayers (DMPC/DMPG) at 40°C | [7] |

| Solubility | Soluble | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for key experiments.

Measurement of Photophysical Properties

Objective: To determine the absorption and fluorescence emission spectra, quantum yield, and fluorescence lifetime of this compound in a specific solvent or lipid vesicle suspension.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., methanol, ethanol, DMSO)

-

Lipids (e.g., DOPC, DMPC) for vesicle preparation

-

Spectrophotometer

-

Fluorometer with lifetime measurement capabilities

-

Quartz cuvettes

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or DMF.[8] Store protected from light.

-

Working Solution Preparation:

-

For solvent studies: Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.

-

For liposome studies: Prepare unilamellar vesicles (e.g., by extrusion) of the desired lipid composition. Add a small aliquot of the dye stock solution to the vesicle suspension while vortexing to achieve the desired dye-to-lipid ratio.

-

-

Absorption Spectroscopy:

-

Record the absorption spectrum of the sample using a spectrophotometer over a relevant wavelength range (e.g., 400-650 nm).

-

The wavelength of maximum absorbance (λabs) will be used as the excitation wavelength for fluorescence measurements.

-

-

Fluorescence Emission Spectroscopy:

-

Excite the sample at its absorption maximum.

-

Record the fluorescence emission spectrum. The wavelength of maximum emission is the λem.

-

-

Quantum Yield Determination (Relative Method):

-

Use a standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at the absorption maximum.

-

Collect the fluorescence decay curve and fit it to an exponential decay model to determine the fluorescence lifetime (τ).

-

Membrane Fusion Assay (R18 De-quenching Assay)

Objective: To monitor the fusion of labeled vesicles (e.g., viral envelopes or liposomes) with unlabeled target membranes.

Principle: this compound (often referred to as R18 in this context) is incorporated into the membrane of one population of vesicles at a high concentration, leading to self-quenching of its fluorescence. Upon fusion with an unlabeled membrane, the probe dilutes into the larger membrane area, causing a relief of quenching and a measurable increase in fluorescence intensity.

Materials:

-

This compound

-

Labeled vesicles (e.g., viruses, liposomes)

-

Unlabeled target vesicles or cells

-

Fluorometer with a temperature-controlled cuvette holder

-

Triton X-100 (for determining maximum fluorescence)

Protocol:

-

Labeling of Vesicles:

-

Incubate the vesicles (e.g., 100 µg viral protein) with an ethanolic solution of this compound for 1 hour at room temperature in the dark. The final dye concentration should be sufficient to cause self-quenching (typically 5-10 mol% with respect to lipids).[4]

-

Remove unincorporated dye by gel filtration or dialysis.

-

-

Fusion Reaction:

-

In a fluorometer cuvette, mix the labeled vesicles with a 10-fold excess of unlabeled target membranes in a suitable buffer.

-

Monitor the baseline fluorescence at the emission maximum of the dye (around 590 nm) with excitation at the excitation maximum (around 560 nm).

-

Initiate fusion by adding the fusogenic agent (e.g., acidifying the buffer for influenza virus fusion).[4]

-

Continuously record the fluorescence intensity over time.

-

-

Determination of Maximum De-quenching:

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% (v/v) to completely solubilize the membranes and achieve maximum probe dilution. This represents 100% fusion.

-

-

Calculation of Fusion Percentage:

-

The percentage of fusion at a given time point (t) is calculated as: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 where F(t) is the fluorescence at time t, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

-

Fluorescence Resonance Energy Transfer (FRET) Assay

Objective: To measure the proximity between two molecules, where this compound acts as the acceptor.

Principle: FRET is a non-radiative energy transfer process from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. In a typical assay, a donor fluorophore (e.g., a lipophilic fluorescein derivative) is incorporated into one membrane or molecule, and this compound (the acceptor) is in another. Close proximity due to molecular interaction or membrane fusion leads to quenching of the donor fluorescence and sensitized emission from the acceptor.

Materials:

-

Donor-labeled molecule/membrane

-

This compound (acceptor)

-

Fluorometer capable of measuring dual-emission spectra

Protocol:

-

Sample Preparation:

-

Prepare samples containing only the donor, only the acceptor, and both the donor and acceptor at the desired concentrations.

-

The donor and acceptor can be co-reconstituted into the same liposome population or be in separate populations that are subsequently mixed.

-

-

Spectral Measurements:

-

Measure the emission spectrum of the donor-only sample by exciting at the donor's excitation wavelength.

-

Measure the emission spectrum of the acceptor-only sample by exciting at the donor's excitation wavelength to assess direct excitation of the acceptor.

-

Measure the emission spectrum of the donor-acceptor sample by exciting at the donor's excitation wavelength.

-

-

Data Analysis:

-

Correct the donor-acceptor spectrum for direct acceptor excitation.

-

FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

Alternatively, FRET can be observed by the increase in the acceptor's sensitized emission.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the membrane fusion and FRET assays.

References

- 1. quora.com [quora.com]

- 2. Buy this compound | 142179-00-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. omlc.org [omlc.org]

- 5. jascoinc.com [jascoinc.com]

- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. "Study the spectroscopic characteristics of Rhodamine B Dye in Ethanol " by Rafed A. Ali, Oday Mazin Abdul-Munem et al. [bsj.uobaghdad.edu.iq]

Spectral Properties of Rhodamine B Octadecyl Ester Perchlorate in Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Rhodamine B octadecyl ester perchlorate in methanol. It is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize this lipophilic fluorescent probe in their work. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a common experimental workflow.

Core Spectral and Photophysical Properties

This compound is a derivative of the well-known fluorophore Rhodamine B, modified with a long alkyl chain to enhance its lipophilicity. This property makes it an excellent probe for investigating biological membranes and for use as an acceptor in Fluorescence Resonance Energy Transfer (FRET) assays.[1] Its spectral characteristics in methanol are fundamental to its application.

Data Presentation

The following tables summarize the key spectral and photophysical parameters of this compound in methanol. Where specific data for the octadecyl ester derivative is not available, data for the parent compound, Rhodamine B, in methanol is provided as a reasonable approximation and is duly noted.

| Property | Value | Notes |

| CAS Number | 142179-00-8 | N/A |

| Molecular Formula | C₄₆H₆₇ClN₂O₇ | N/A |

| Molecular Weight | 795.49 g/mol | N/A |

| Solubility | Methanol, DMSO, DMF | [1] |

| Physical Form | Crystals | [2] |

Table 1: General Properties of this compound.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 554 | [1][2] |

| Emission Maximum (λem) | 575 | [1][2] |

Table 2: Spectral Properties of this compound in Methanol.

| Parameter | Value | Notes | Reference |

| Fluorescence Quantum Yield (Φf) | Data not available for the octadecyl ester derivative. | The quantum yield of Rhodamine B is highly dependent on concentration due to aggregation and self-quenching. | [3] |

| Fluorescence Lifetime (τ) | ~2.41 ns | This value is for the parent compound, Rhodamine B, in methanol and can be used as an estimate. The lifetime of Rhodamine B is also known to be concentration-dependent. | [4] |

Table 3: Photophysical Properties of this compound in Methanol.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption (excitation) and emission wavelengths of this compound in methanol.

Materials:

-

This compound

-

Spectroscopic grade methanol

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in spectroscopic grade methanol (e.g., 1 mM). Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution with methanol to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer.

-

Use methanol as a blank to zero the instrument.

-

Scan the absorbance of the working solution across a relevant wavelength range (e.g., 400-700 nm).

-

Identify the wavelength of maximum absorbance (λex).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λex (554 nm).

-

Scan the emission spectrum over a suitable range (e.g., 560-700 nm).

-

Identify the wavelength of maximum fluorescence intensity (λem).

-

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound in methanol relative to a known standard.

Materials:

-

This compound solution in methanol

-

A suitable quantum yield standard with a known quantum yield in methanol (e.g., Rhodamine 6G, Φf = 0.95 in ethanol, which can be used with appropriate solvent corrections)

-

Spectroscopic grade methanol

-

UV-Visible spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum function

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in methanol, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution.

-

Ensure that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φx): Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound in methanol.

Materials:

-

This compound solution in methanol

-

TCSPC system equipped with a pulsed laser source (picosecond diode laser) with an excitation wavelength close to the sample's λex (e.g., ~560 nm)

-

A fast single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in methanol to avoid concentration-dependent effects.

-

Instrument Setup:

-

Excite the sample with the pulsed laser.

-

Collect the fluorescence emission at a 90° angle through a monochromator or a bandpass filter centered at the sample's λem (575 nm).

-

-

Data Acquisition:

-

The TCSPC electronics measure the time delay between the laser pulse (start signal) and the detection of the first emitted photon (stop signal).

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

The experimental decay curve is fitted to a multi-exponential decay model, deconvoluted with the IRF, to extract the fluorescence lifetime (τ).

-

Mandatory Visualization

FRET-Based Membrane Fusion Assay Workflow

Rhodamine B octadecyl ester is commonly used as a FRET acceptor in membrane fusion assays. The following diagram illustrates the logical workflow of such an experiment.

References

- 1. Buy this compound | 142179-00-8 [smolecule.com]

- 2. This compound = 98.0 TLC, fluorescence 142179-00-8 [sigmaaldrich.com]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine B Octadecyl Ester Perchlorate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine B octadecyl ester perchlorate is a lipophilic, fluorescent dye commonly utilized as a molecular probe in a variety of biological and chemical research applications.[1][2] Its chemical structure incorporates the fluorescent rhodamine B core, a long octadecyl alkyl chain that facilitates its integration into lipid membranes, and a perchlorate counterion that influences its solubility and stability.[1] This guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its key applications.

Solubility

This compound is characterized by its lipophilic nature, which dictates its solubility profile. It is readily soluble in polar aprotic organic solvents.[1][2][3] While precise quantitative solubility data is not widely published, the available information from various suppliers is summarized below. For experimental purposes, it is recommended to prepare concentrated stock solutions in a suitable organic solvent, which can then be diluted into aqueous buffers or cell culture media for final working concentrations. Care should be taken as the dye may aggregate in aqueous solutions at higher concentrations due to its hydrophobic octadecyl chain.[4]

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | Soluble[1][2][3] |

| Dimethylformamide (DMF) | Soluble[1][2][3] |

| Ethanol (EtOH) | Soluble[5] |

Experimental Protocol: General Method for Solubility Determination

This protocol provides a general framework for determining the solubility of this compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent of interest (e.g., 1 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or vortex mixer can be used.

-

After equilibration, allow the solution to stand to let undissolved solid settle.

-

-

Isolation of Saturated Solution:

-

Carefully centrifuge the vial at high speed to pellet the remaining solid.

-

Withdraw a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 554 nm in methanol).[1]

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity will need to be determined by creating a standard curve with known concentrations of the dye.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or M.

-

Stability

The stability of this compound is crucial for its reliable use in experimental settings. Key factors influencing its stability include storage conditions, temperature, pH, and light exposure.

| Parameter | Condition | Stability Information |

| Long-Term Storage | -20°C, protected from light and moisture | Stable for at least 2 years.[] |

| Short-Term Storage | +4°C | Recommended for short periods.[] |

| Thermal Stability | Melting Point: 43-45°C | The degradation of the parent compound, Rhodamine B, is known to be temperature-dependent, with increased degradation observed at higher temperatures.[7] |

| pH Stability | Data not available for the octadecyl ester. | The fluorescence of rhodamine dyes, in general, can be pH-sensitive. The parent Rhodamine B exists in a fluorescent "open" form in acidic conditions and a non-fluorescent spirolactone form in basic conditions.[8] |

| Photostability | Protect from light. | Rhodamine dyes are known for their relatively high photostability compared to other fluorophores like fluorescein, but they are still susceptible to photobleaching under prolonged or intense illumination.[][9] |

Experimental Protocol: Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in a specific experimental setup.

-

Sample Preparation:

-

Prepare a sample of the dye in the desired environment (e.g., dissolved in a solvent, incorporated into liposomes, or labeling cells).

-

Mount the sample on a fluorescence microscope.

-

-

Microscope Setup:

-

Select the appropriate filter cube for Rhodamine B (Excitation ~554 nm, Emission ~575 nm).

-

Set the excitation light source to a consistent and desired intensity.

-

-

Image Acquisition:

-

Focus on a region of interest (ROI) with uniform fluorescence.

-

Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be kept constant.

-

Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to 50% of the initial intensity).

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each time point.

-

Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability under those specific conditions.

-

Experimental Applications and Workflows

This compound is extensively used in membrane-related studies due to its lipophilic nature. Below are overviews and generalized protocols for its primary applications.

Membrane Fusion Assay

This assay relies on the principle of fluorescence self-quenching. At high concentrations within a lipid membrane, the fluorescence of this compound is quenched.[1] Upon fusion of these labeled membranes with unlabeled membranes, the probe is diluted, leading to a measurable increase in fluorescence.[1]

Experimental Protocol: Liposome-Cell Fusion Assay

-

Liposome Preparation and Labeling:

-

Prepare liposomes with the desired lipid composition.

-

Incorporate this compound into the liposomes at a self-quenching concentration (typically 5-10 mol%). This is done by adding the dye (dissolved in an organic solvent) to the lipid mixture before liposome formation.

-

Remove any unincorporated dye by dialysis or size-exclusion chromatography.

-

-

Cell Culture and Incubation:

-

Culture the target cells to the desired confluency in a suitable plate or imaging dish.

-

Add the labeled liposomes to the cell culture medium and incubate for a specific period to allow for fusion.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

-

An increase in fluorescence intensity over time is indicative of membrane fusion.

-

-

Controls and Normalization:

-

As a negative control, use labeled liposomes known not to fuse with the cells.

-

To determine the maximum fluorescence (infinite dilution), lyse the labeled liposomes with a detergent like Triton X-100.[10]

-

The percentage of fusion can be calculated by normalizing the observed fluorescence increase to the maximum fluorescence.

-

Workflow for Membrane Fusion Assay

Caption: Workflow for a membrane fusion assay using this compound.

Fluorescence Resonance Energy Transfer (FRET) Microscopy

This compound can serve as an acceptor fluorophore in FRET-based assays to study molecular proximity at the nanometer scale.[1] FRET is the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically <10 nm).

Experimental Protocol: FRET Imaging of Membrane Protein Interactions

-

Fluorophore Labeling:

-

Label one molecule of interest (e.g., a membrane protein) with a suitable donor fluorophore (e.g., a lipophilic fluorescein derivative).

-

The other interacting partner will be in a membrane labeled with this compound (the acceptor).

-

-

Sample Preparation:

-

Prepare the biological sample (e.g., cells expressing the donor-labeled protein) for microscopy.

-

Introduce the acceptor-labeled membranes (e.g., liposomes or cell fragments) to the sample.

-

-

Image Acquisition:

-

Using a fluorescence microscope equipped for FRET imaging, acquire three sets of images:

-

Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.

-

Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.

-

FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

-

-

-

Data Analysis:

-

Correct the images for background and spectral bleed-through.

-

Calculate the FRET efficiency pixel-by-pixel using established algorithms. An increase in the corrected FRET signal indicates close proximity between the donor and acceptor molecules.

-

Workflow for FRET Microscopy

Caption: Generalized workflow for a FRET microscopy experiment.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Positively charged rhodamine dyes accumulate in the negatively charged mitochondrial matrix in response to the mitochondrial membrane potential. While this application is well-documented for Rhodamine B and Rhodamine 123, the lipophilic and cationic nature of this compound suggests its potential use as a probe for ΔΨm, where it would partition into the mitochondrial membrane.[11][12]

Experimental Protocol: Mitochondrial Membrane Potential Assay

-

Cell Preparation and Staining:

-

Culture cells to the desired density.

-

Prepare a working solution of this compound in cell culture medium.

-

Incubate the cells with the dye solution for a sufficient time to allow for accumulation in the mitochondria (e.g., 20-30 minutes).

-

-

Controls:

-

Treat a separate batch of cells with a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), prior to and during dye incubation. This will serve as a negative control, preventing dye accumulation.

-

-

Imaging and Analysis:

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will exhibit bright mitochondrial staining.

-

Quantify the fluorescence intensity of the mitochondria in the control and experimental cells. A significant reduction in fluorescence in the CCCP-treated cells confirms that the dye accumulation is dependent on the mitochondrial membrane potential.

-

Workflow for Measuring Mitochondrial Membrane Potential

Caption: Workflow for assessing mitochondrial membrane potential (ΔΨm).

References

- 1. Buy this compound | 142179-00-8 [smolecule.com]

- 2. adipogen.com [adipogen.com]

- 3. mdpi.com [mdpi.com]

- 4. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 7. Degradation of rhodamine B in aqueous solution by using swirling jet-induced cavitation combined with H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhodamine B Octadecyl Ester Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodamine B octadecyl ester perchlorate, a lipophilic fluorescent dye crucial for investigating cellular membrane dynamics. This document details its core properties, experimental applications, and protocols to facilitate its effective use in research and development.

Core Properties and Data

This compound is a synthetic, lipophilic compound widely utilized as a fluorescent probe in various biological and chemical applications.[1] Its defining characteristic is the octadecyl ester group, which allows for its integration into cellular membranes, making it an invaluable tool for studying membrane structure and function.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | References |

| Molecular Formula | C₄₆H₆₇ClN₂O₇ | [1][2][3] |

| Molecular Weight | 795.49 g/mol | [1][2][3][4] |

| CAS Number | 142179-00-8 | [1] |

| Appearance | Deep blue solid/powder or crystals | [1][4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1][4][5] |

| Melting Point | 43-45 °C | [4] |

| Excitation Wavelength (λex) | 554 nm (in Methanol) | |

| Emission Wavelength (λem) | 575 nm (in Methanol) | |

| Storage Conditions | 2-8°C or -20°C, protect from light and moisture | [4][5][6] |

Experimental Applications and Protocols

The lipophilic nature of this compound makes it an ideal probe for a variety of applications focused on the plasma membrane and intracellular vesicles. Its fluorescence is sensitive to the local environment, allowing for the investigation of membrane properties and processes.

Membrane Fusion Assay (Based on FRET and Self-Quenching)

This compound is extensively used to monitor membrane fusion events, such as those in cell-cell fusion, viral entry, and vesicle trafficking. The assay is based on the principle of fluorescence resonance energy transfer (FRET) or self-quenching. At high concentrations within a membrane, the fluorescence of the probe is quenched. Upon fusion with an unlabeled membrane, the probe dilutes, leading to a measurable increase in fluorescence intensity.

Experimental Protocol:

This protocol is adapted from procedures for similar lipophilic rhodamine derivatives.

-

Preparation of Labeled Vesicles/Cells:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Incubate target cells or liposomes with a working concentration of the probe (typically in the µM range) to allow for its incorporation into the membrane. The optimal concentration and incubation time should be determined empirically.

-

-

Fusion Reaction:

-

Mix the labeled cells/vesicles with an unlabeled population.

-

Induce fusion using an appropriate method (e.g., fusogenic proteins, PEG, or specific biological triggers).

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

-

Use an excitation wavelength of ~554 nm and measure the emission at ~575 nm.

-

An increase in fluorescence intensity indicates membrane fusion and subsequent dequenching of the probe.

-

-

Data Analysis:

-

Normalize the fluorescence signal to the initial and maximum fluorescence values to quantify the extent and rate of fusion.

-

Workflow for Membrane Fusion Assay:

Studying Membrane Fluidity

The fluorescence intensity and quantum yield of this compound can be sensitive to the fluidity of the lipid bilayer. Changes in the membrane's microenvironment, such as alterations in lipid composition or temperature, can affect the probe's fluorescence, providing an indirect measure of membrane fluidity.

Experimental Protocol:

-

Cell Preparation and Labeling:

-

Culture cells to the desired confluency.

-

Label the cells with a low concentration of this compound to avoid self-quenching.

-

-

Experimental Treatment:

-

Expose the labeled cells to the experimental conditions being investigated (e.g., different temperatures, addition of membrane-altering drugs).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity and/or anisotropy using a suitable instrument.

-

Changes in fluorescence can be correlated with changes in membrane fluidity.

-

Logical Flow for Membrane Fluidity Studies:

Tracking Endocytosis

Due to its integration into the plasma membrane, this compound can be used to label and track the internalization of the membrane through endocytosis.

Experimental Protocol:

-

Cell Labeling:

-

Incubate cells with this compound at a low temperature (e.g., 4°C) to allow membrane labeling while minimizing endocytosis.

-

-

Induction of Endocytosis:

-

Wash the cells to remove unbound dye.

-

Warm the cells to 37°C to initiate endocytosis. Cells can also be treated with specific stimuli to induce receptor-mediated endocytosis.

-

-

Imaging:

-

At various time points, fix the cells and image them using fluorescence or confocal microscopy.

-

The internalization of the fluorescently labeled membrane can be observed as the appearance of intracellular fluorescent vesicles.

-

Experimental Workflow for Endocytosis Tracking:

Conclusion

This compound is a powerful tool for researchers in cell biology and drug development. Its ability to intercalate into lipid bilayers and report on the dynamic properties of membranes makes it indispensable for studying a wide range of cellular processes. The protocols and data provided in this guide serve as a starting point for the successful application of this versatile fluorescent probe in your research endeavors.

References

- 1. Buy this compound | 142179-00-8 [smolecule.com]

- 2. This compound | Abcam [abcam.com]

- 3. This compound | C46H67ClN2O7 | CID 16218577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS-Number 142179-00-8 - Order from Chemodex [chemodex.com]

- 5. adipogen.com [adipogen.com]

- 6. usbio.net [usbio.net]

The Lipophilic Character of Rhodamine B Octadecyl Ester Perchlorate: A Technical Guide for Researchers

An In-depth Examination of a Key Fluorescent Membrane Probe for Cellular and Molecular Investigations

Introduction

Rhodamine B octadecyl ester perchlorate is a lipophilic, cationic fluorescent dye widely utilized in cellular and molecular biology research. Its unique chemical structure, featuring a rhodamine B core modified with a long octadecyl ester chain, confers a strong affinity for lipid environments.[1] This pronounced lipophilicity is the cornerstone of its utility as a powerful tool for investigating the structure and function of cellular membranes. This technical guide provides a comprehensive overview of the lipophilic nature of this compound, detailing its physicochemical properties, experimental methodologies for its application, and its role in elucidating complex biological processes.

Physicochemical Properties and Lipophilicity

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₆H₆₇ClN₂O₇ | |

| Molecular Weight | 795.49 g/mol | |

| CAS Number | 142179-00-8 | |

| Appearance | Crystals | |

| Melting Point | 43-45 °C | |

| Solubility | Soluble in DMSO and DMF | [4] |

| Excitation Maximum (λex) | 554 nm (in methanol) | |

| Emission Maximum (λem) | 575 nm (in methanol) |

Experimental Protocols and Applications

The lipophilic nature of this compound underpins its use in a variety of experimental applications to probe cellular membranes and associated phenomena.

Cellular Membrane Staining and Visualization

Due to its high affinity for lipid bilayers, this compound is an excellent fluorescent probe for staining and visualizing cellular membranes.

Experimental Workflow for Cellular Membrane Staining:

Caption: Workflow for staining cellular membranes with this compound.

Förster Resonance Energy Transfer (FRET) Assays

This compound can act as an acceptor molecule in FRET-based assays to study molecular interactions at or near the cell membrane.[1] FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm).

Signaling Pathway in a Hypothetical FRET Experiment:

Caption: Conceptual diagram of a FRET-based assay using Rhodamine B octadecyl ester as an acceptor.

Assessment of Membrane Fluidity

The fluorescence properties of some membrane probes can be sensitive to the local lipid environment, allowing for the assessment of membrane fluidity. While specific protocols for using this compound for this purpose are not extensively detailed, its fluorescence anisotropy can, in principle, provide information about the rotational mobility of the probe within the membrane, which is related to fluidity.

Logical Relationship in Membrane Fluidity Measurement:

Caption: Relationship between membrane fluidity and fluorescence anisotropy.

Monitoring Membrane Potential

Cationic lipophilic dyes like Rhodamine B and its derivatives can accumulate in mitochondria in response to the negative mitochondrial membrane potential.[5] Changes in membrane potential can thus be monitored by observing changes in the fluorescence intensity of the probe within the cell.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process.

Experimental Workflow for Synthesis:

Caption: Synthetic route for this compound.

A common procedure involves the Fischer esterification of Rhodamine B with octadecanol in the presence of an acid catalyst, followed by precipitation as the perchlorate salt.[1]

Conclusion

The pronounced lipophilic nature of this compound, conferred by its long alkyl chain, makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. Its ability to readily intercalate into cellular membranes allows for their vivid visualization and the investigation of dynamic processes such as molecular interactions through FRET and the monitoring of membrane potential. While quantitative data on its partition coefficient remains to be definitively established in the literature, its utility in a wide range of qualitative and semi-quantitative membrane-related assays is well-documented. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this versatile fluorescent probe in advancing our understanding of the intricate world of cellular membranes.

References

- 1. Buy this compound | 142179-00-8 [smolecule.com]

- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodamine B Octadecyl Ester Perchlorate: A Comprehensive Technical Guide

CAS Number: 142179-00-8